Lipophilicity (LogP) Comparison
The target compound 2-(ethylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1251085-35-4) exhibits a calculated LogP of +0.22, compared to a LogP of −0.29 for the closest unsubstituted pyrazole analog, 2-(ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide (CAS 1248421-16-0). Both values are from the same vendor and calculated using the same method, enabling direct comparison. This represents a LogP increase of approximately 0.51 log units conferred solely by the 4-methyl group.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = +0.22 (CAS 1251085-35-4) |
| Comparator Or Baseline | LogP = −0.29 (CAS 1248421-16-0, unsubstituted pyrazole analog) |
| Quantified Difference | ΔLogP = +0.51 log units (increased lipophilicity) |
| Conditions | Calculated LogP values from Fluorochem product datasheets; same computational method applied to both compounds |
Why This Matters
A LogP increase of 0.51 units corresponds to approximately 3.2× higher predicted octanol-water partition, which can significantly impact membrane permeability, BBB penetration potential, and metabolic clearance rate, making the 4-methyl compound a distinct tool for SAR studies where controlled lipophilicity modulation is required.
